molecular formula C21H18Cl2N2O3 B7825328 methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B7825328
M. Wt: 417.3 g/mol
InChI Key: MPPZFDRTICNIKT-DIMJTDRSSA-N
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Description

Methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a synthetic compound with potential applications in various scientific fields. This compound has garnered attention due to its unique structure and reactivity, making it an interesting subject of study in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of chloroacetyl chloride with the appropriate beta-carboline derivative in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

For industrial-scale production, the compound is synthesized using optimized reaction conditions to ensure maximum efficiency and yield. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to produce the compound at scale while maintaining purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:

  • Reduction: : The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Common reagents for the reactions mentioned include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures, pH adjustments, and specific solvent systems to facilitate the desired transformation.

Major Products

The products formed from these reactions can include various functionalized derivatives of the original compound, which may exhibit distinct chemical and biological properties.

Scientific Research Applications

Methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate finds applications in several scientific fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential biological activity, including its effects on cellular processes and pathways.

  • Medicine: : Explored as a potential therapeutic agent, particularly in the context of its structural similarity to other bioactive compounds.

  • Industry: : May serve as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exerts its effects is largely dependent on its interaction with molecular targets and pathways. It is believed to act by binding to specific receptors or enzymes, thereby modulating their activity and influencing downstream biological processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate stands out due to its unique combination of functional groups Similar compounds include other beta-carboline derivatives, which may exhibit different reactivity and biological activity profiles

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Properties

IUPAC Name

methyl (3S)-2-(2-chloroacetyl)-1-(3-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3/c1-28-21(27)17-10-15-14-7-2-3-8-16(14)24-19(15)20(25(17)18(26)11-22)12-5-4-6-13(23)9-12/h2-9,17,20,24H,10-11H2,1H3/t17-,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPZFDRTICNIKT-DIMJTDRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC(=CC=C3)Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(C(N1C(=O)CCl)C3=CC(=CC=C3)Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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